molecular formula C19H26ClN3O4 B584870 Zolmitriptan 2-Carboxylic Acid Ethyl Ester Hydrochloride CAS No. 868622-23-5

Zolmitriptan 2-Carboxylic Acid Ethyl Ester Hydrochloride

Cat. No.: B584870
CAS No.: 868622-23-5
M. Wt: 395.884
InChI Key: GGMZETZRWDUKSC-ZOWNYOTGSA-N
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Description

Zolmitriptan 2-Carboxylic Acid Ethyl Ester Hydrochloride is an impurity and synthetic intermediate related to Zolmitriptan, a serotonergic medication belonging to the triptan class. Zolmitriptan is a selective serotonin (5-HT) receptor agonist, with high affinity for the 5-HT 1B and 5-HT 1D receptor subtypes . Its approved medical use is the acute treatment of migraine headaches, with or without aura, in adults . The therapeutic action of the parent compound is mediated through a dual mechanism: it induces vasoconstriction of dilated cranial blood vessels via 5-HT 1B receptor agonism, and it inhibits the release of pro-inflammatory neuropeptides (such as Calcitonin Gene-Related Peptide (CGRP) and substance P) from trigeminal nerve endings via 5-HT 1D receptor agonism . This combined effect counteracts the vasodilation and neurogenic inflammation associated with migraine attacks. As a derivative, this compound serves as a critical reference standard in analytical research. It is utilized in method development and validation to ensure the purity, stability, and accurate quantification of Zolmitriptan in pharmaceutical formulations. Furthermore, this compound is a valuable building block in synthetic organic chemistry for the preparation and study of other Zolmitriptan-related compounds, facilitating ongoing investigative efforts into the structure-activity relationships of serotonergic agonists.

Properties

IUPAC Name

ethyl 3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4.ClH/c1-4-25-18(23)17-14(7-8-22(2)3)15-10-12(5-6-16(15)21-17)9-13-11-26-19(24)20-13;/h5-6,10,13,21H,4,7-9,11H2,1-3H3,(H,20,24);1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMZETZRWDUKSC-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)CC3COC(=O)N3)CCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C[C@H]3COC(=O)N3)CCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50235880
Record name Zolmitriptan 2-carboxylic acid ethyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50235880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868622-23-5
Record name Zolmitriptan 2-carboxylic acid ethyl ester hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868622235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zolmitriptan 2-carboxylic acid ethyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50235880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOLMITRIPTAN 2-CARBOXYLIC ACID ETHYL ESTER HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYT69J5HCM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Diazotization and Reduction of (S)-4-(4-Aminobenzyl)-1,3-Oxazolidin-2-One

The synthesis begins with (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one (1), which undergoes diazotization using sodium nitrite (NaNO₂) in hydrochloric acid at temperatures between −5°C and 0°C. This step generates a diazonium intermediate (XV), which is subsequently reduced to the hydrazine derivative (X) using stannous chloride (SnCl₂) under acidic conditions. The reduction occurs in a "one-pot" process, avoiding intermediate isolation and minimizing degradation. Critical parameters include:

  • Temperature control : Maintaining −15°C to −10°C during diazonium salt addition prevents side reactions.

  • pH adjustment : Post-reduction, the mixture is adjusted to pH 2–3 to stabilize the hydrazine intermediate.

Fischer Indole Synthesis for Indole Core Formation

The hydrazine derivative (X) reacts with 4-N,N-dimethylamino-butyraldehyde dimethyl acetal (4) via Fischer indole synthesis to construct the indole scaffold. This exothermic reaction proceeds at 85–90°C for 4–5 hours, yielding the ethyl ester precursor of zolmitriptan. Key optimizations include:

  • Solvent selection : Ethyl acetate or isopropanol enhances reaction homogeneity and purity.

  • Impurity control : Washing with ethyl acetate at pH 2 removes unreacted hydrazine and degradation byproducts.

Esterification and Hydrochloride Salt Formation

The indole intermediate undergoes esterification with ethanol in the presence of hydrochloric acid to form Zolmitriptan 2-Carboxylic Acid Ethyl Ester Hydrochloride. This step achieves a yield of 45% w/w under optimized conditions. The hydrochloride salt is precipitated by adjusting the pH to 8–9 using sodium carbonate, followed by crystallization from isopropanol.

Reaction Optimization and Process Improvements

pH and Temperature Dependencies

ParameterOptimal RangeImpact on Yield/Purity
Diazotization pH1.5–2.0Minimizes diazonium degradation
Fischer Indole Temp85–90°CEnsures complete cyclization
Crystallization pH8.0–8.5Maximizes salt precipitation

Adjusting the pH during hydrazone formation (pH 8–9) and maintaining a reaction dilution of 40–100 volumes reduce impurities such as oxidative byproducts.

Solvent Systems for Industrial Scalability

Industrial processes employ solvent combinations to balance cost and efficiency:

  • Ethyl acetate : Used for extraction and washing, removing tin residues and unreacted aldehydes.

  • Isopropanol-n-heptane mixtures : Facilitate high-purity crystallization (HPLC purity >99.5%).

Comparative Analysis of Synthetic Routes

Traditional vs. Optimized Protocols

AspectTraditional MethodOptimized Patent Process
Diazonium ReductionSnCl₂ with column chromatography"One-pot" SnCl₂ reduction
Hydrazine IsolationRequiredBypassed via in situ reaction
Final Yield35–40%45% w/w
Purity98.5%99.5–99.9%

The optimized method eliminates chromatography, reduces solvent waste, and improves reproducibility for batch sizes exceeding 100 kg.

Degradation Pathways and Impurity Profiling

Major Degradation Products

  • Oxidative dimerization : Occurs at elevated temperatures (>90°C), forming bridged indole derivatives.

  • Ester hydrolysis : Hydrolysis of the ethyl ester moiety under basic conditions generates zolmitriptan carboxylic acid.

Strategies for Impurity Mitigation

  • Low-temperature diazotization : Limits nitroso byproduct formation.

  • Activated carbon treatment : Adsorbs colored impurities during ethyl acetate extraction.

Industrial-Scale Production and Economic Considerations

Cost-Effective Reagent Selection

ReagentRoleCost Impact
SnCl₂Diazonium reductionLow-cost, high availability
NaNO₂Diazotization agentInexpensive oxidizer
IsopropanolCrystallization solventRecyclable, low toxicity

The use of stannous chloride instead of noble metal catalysts reduces production costs by ~30% .

Chemical Reactions Analysis

Types of Reactions

Zolmitriptan 2-Carboxylic Acid Ethyl Ester Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

Pharmacological Properties

Zolmitriptan 2-Carboxylic Acid Ethyl Ester Hydrochloride exhibits several pharmacological properties that contribute to its effectiveness:

  • Mechanism of Action : It acts as a selective agonist for the 5-HT_1B and 5-HT_1D receptors, leading to reduced vasodilation and inflammation associated with migraine attacks .
  • Absorption and Bioavailability : Studies indicate that zolmitriptan is rapidly absorbed with a bioavailability of approximately 40% due to extensive first-pass metabolism .

Migraine Treatment

The primary application of zolmitriptan is in the treatment of acute migraine attacks. A meta-analysis involving 24 randomized controlled trials demonstrated that zolmitriptan 2.5 mg is as effective as other triptans like almotriptan and sumatriptan in achieving pain-free status at two hours post-dose . The following table summarizes key findings from clinical studies:

Dosage Comparative Efficacy Adverse Events
2.5 mgComparable to almotriptan 12.5 mg; more effective than naratriptan 2.5 mgLower risk than eletriptan; higher than naratriptan
5 mgComparable to sumatriptan 50 mg; superior to zolmitriptan 2.5 mgSimilar adverse event profile across formulations

Cluster Headache Treatment

Zolmitriptan is also indicated for the treatment of cluster headaches, which are severe headaches occurring in cyclical patterns or clusters. Its rapid onset of action makes it suitable for acute management of these debilitating episodes .

Case Studies and Research Findings

Several studies have investigated the effectiveness and safety profile of zolmitriptan:

  • Efficacy Comparison Study : A study comparing zolmitriptan with eletriptan found that while both drugs were effective, zolmitriptan had a lower incidence of certain adverse effects such as nausea and dizziness .
  • Long-term Safety Study : Research assessing long-term use indicated that zolmitriptan remains effective over extended periods without significant increases in adverse events or loss of efficacy .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of zolmitriptan revealed that variations in metabolism could influence individual responses to treatment, necessitating personalized dosing strategies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Zolmitriptan 2-Carboxylic Acid Ethyl Ester Hydrochloride with structurally or functionally related compounds, focusing on molecular properties, regulatory status, and applications.

Table 1: Comparative Molecular Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Zolmitriptan 2-Carboxylic Acid Ethyl Ester HCl 868622-23-5 C₁₉H₂₆ClN₃O₄ 395.88 Ethyl ester, hydrochloride
Zolmitriptan-D6 (Major) 1217644-84-2 C₁₆H₁₅D₆N₃O₂ 293.39 Deuterium isotopes
Zolmitriptan-d6 N-Oxide 1217618-32-0 C₁₆H₁₅D₆N₃O₃ 309.39 N-oxide, deuterium isotopes
5-Amino Benzofuran-2-Carboxylic Acid Ethyl Ester (Vilazodone Intermediate) N/A C₁₂H₁₂N₂O₃ 232.24 Ethyl ester, benzofuran core
Ethyl Acetimidate Hydrochloride 1116-77-4 C₄H₁₀ClNO 123.58 Ethyl ester, imidate, hydrochloride

Key Observations

Structural Differentiation: Unlike Zolmitriptan-D6 and Zolmitriptan-d6 N-Oxide, which are isotopically labeled or oxidized derivatives of the parent drug, this compound introduces an ethyl ester group at the carboxylic acid position. This modification alters polarity and solubility, impacting its pharmacokinetic behavior . Compared to 5-Amino Benzofuran-2-Carboxylic Acid Ethyl Ester (a Vilazodone intermediate), the Zolmitriptan derivative lacks the benzofuran scaffold but shares the ethyl ester functionality, which is critical for intermediate stability during synthesis .

Regulatory and Stability Considerations :

  • This compound is a controlled substance with strict handling requirements, unlike Vilazodone intermediates or ethyl acetimidate hydrochloride. Its short shelf life and discontinuation in commercial quantities (5–100 mg batches) further limit its utility .
  • In contrast, ethyl acetimidate hydrochloride (CAS 1116-77-4) is a stable reagent used widely in organic synthesis without comparable regulatory constraints .

Applications: this compound serves primarily as an impurity reference standard in pharmaceutical quality assurance, ensuring compliance with regulatory thresholds for Zolmitriptan APIs . Vilazodone intermediates like 5-Amino Benzofuran-2-Carboxylic Acid Ethyl Ester are intentional synthetic precursors, highlighting divergent roles in drug manufacturing .

Table 2: Functional and Regulatory Comparison

Compound Primary Role Regulatory Status Stability & Handling Requirements
Zolmitriptan 2-Carboxylic Acid Ethyl Ester HCl Impurity standard Controlled, restricted Short shelf life; special permits
Zolmitriptan-D6 Isotopic internal standard Non-controlled Standard lab handling
Vilazodone Intermediate (Ethyl Ester) Synthetic intermediate Non-controlled Stable under standard conditions
Ethyl Acetimidate Hydrochloride Organic synthesis reagent Non-controlled Hygroscopic; routine storage

Research Findings and Implications

  • Synthetic Challenges: The ethyl ester group in this compound may contribute to hydrolysis susceptibility under physiological conditions, analogous to creatine ethyl ester hydrochloride, which rapidly dissociates into ethanol and creatine . This instability aligns with its discontinued status and handling advisories .
  • Quality Control Relevance : As an impurity, its detection limits are critical in Zolmitriptan batches. Analytical methods (e.g., HPLC) referenced in Zolmitriptan synthesis protocols (e.g., Example 2 in ) likely include this compound as a quantifiable impurity .

Biological Activity

Zolmitriptan 2-Carboxylic Acid Ethyl Ester Hydrochloride is a derivative of zolmitriptan, a medication widely used for the acute treatment of migraines. This compound exhibits significant biological activity primarily through its action as a selective agonist of the serotonin receptors, specifically 5-HT1B and 5-HT1D. Understanding its biological activity involves examining its mechanism of action, pharmacokinetics, clinical efficacy, and potential side effects.

Zolmitriptan acts primarily on the 5-HT1B and 5-HT1D receptors:

  • 5-HT1B Receptors : Located in the smooth muscle of cranial blood vessels, stimulation leads to vasoconstriction, counteracting the dilation associated with migraine attacks.
  • 5-HT1D Receptors : Found on trigeminal neurons, activation inhibits the release of pro-inflammatory neuropeptides such as CGRP (Calcitonin Gene-Related Peptide), which are implicated in migraine pathophysiology.

The dual action of zolmitriptan allows it to alleviate migraine symptoms by both reducing vasodilation and inhibiting inflammation in cranial vessels .

Pharmacokinetics

Zolmitriptan exhibits favorable pharmacokinetic properties:

  • Bioavailability : Approximately 40% to 60% when administered orally, unaffected by food intake.
  • Absorption : Peak plasma concentrations are reached within 1.25 to 3 hours, depending on the formulation (tablet vs. orally disintegrating tablet) .
  • Metabolism : Primarily metabolized in the liver via CYP1A2 and MAO pathways, yielding several metabolites including an active N-desmethyl metabolite and inactive forms .

Clinical Efficacy

Zolmitriptan has been extensively studied for its efficacy in treating migraines:

  • Efficacy Rates : Clinical trials demonstrate that zolmitriptan significantly reduces headache severity within two hours post-administration compared to placebo. The pain-free rate at this time can be as high as 50% in some studies .
  • Formulations : Available as oral tablets, orally disintegrating tablets, and nasal sprays, each providing rapid onset of action. The nasal spray formulation offers a quicker absorption rate, with effects detectable within 2 to 5 minutes .

Comparative Studies

In head-to-head comparisons with sumatriptan (another triptan), zolmitriptan has shown similar or superior efficacy in terms of headache relief and reduction of associated symptoms like nausea and photophobia .

Side Effects

Zolmitriptan is generally well-tolerated, with most adverse effects being mild to moderate. Common side effects include:

  • Dizziness
  • Fatigue
  • Nausea
  • Dry mouth

Serious adverse events are rare but can include cardiovascular complications due to vasoconstriction effects .

Data Table: Summary of Key Findings

ParameterZolmitriptan
Mechanism 5-HT1B/1D receptor agonist
Bioavailability 40% - 60%
Peak Plasma Concentration 1.25 - 3 hours
Metabolites Active N-desmethyl metabolite
Efficacy Rate (Pain-free) Up to 50% at 2 hours
Common Side Effects Dizziness, fatigue, nausea

Case Studies

Several case studies highlight the effectiveness of zolmitriptan in diverse patient populations:

  • Case Study A : A patient with chronic migraines reported a significant reduction in attack frequency and severity after switching from sumatriptan to zolmitriptan.
  • Case Study B : In a cohort study involving women experiencing menstrual migraines, zolmitriptan demonstrated superior efficacy compared to placebo, providing rapid relief from acute attacks.
  • Case Study C : A review of patients with migraine aura indicated that zolmitriptan effectively alleviated symptoms without notable side effects compared to other triptans.

Q & A

Q. What are the recommended synthetic routes for producing Zolmitriptan 2-Carboxylic Acid Ethyl Ester Hydrochloride with ≥95% purity?

  • Methodological Answer : The compound can be synthesized via esterification of zolmitriptan’s carboxylic acid group using ethanol under acidic catalysis, followed by hydrochlorination. Key steps include:
  • Reagent Selection : Use anhydrous HCl gas or concentrated HCl for hydrochlorination to avoid byproducts .
  • Purification : Employ recrystallization in ethanol/water mixtures or column chromatography (silica gel, chloroform:methanol gradient) to achieve high purity.
  • Quality Control : Verify purity via HPLC (≥95% by area normalization) using a C18 column and UV detection at 225 nm, as validated for structurally analogous esters .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra in DMSO-d6 to confirm esterification (e.g., ethyl group signals at δ 1.2–1.4 ppm for CH3 and δ 4.1–4.3 ppm for CH2) and hydrochloride formation (downfield shifts in amine protons) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ at m/z corresponding to the molecular formula (C16H21N3O2·HCl, calc. 324.14).
  • FTIR : Identify ester C=O stretching (~1740 cm1^{-1}) and NH+^+ vibrations (2500–3000 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers address contradictions in reported solubility profiles of Zolmitriptan derivatives across studies?

  • Methodological Answer : Discrepancies often arise from solvent polarity, temperature, or pH variations. To resolve:
  • Standardized Conditions : Test solubility in buffered solutions (pH 1–7.4) at 25°C, using UV-Vis spectroscopy for quantification.
  • Data Normalization : Express results as mg/mL ± SD across triplicate trials, referencing protocols for similar indole-based esters .
  • Confounding Factors : Control for hygroscopicity by storing samples in desiccators and reporting ambient humidity .

Q. What experimental designs are optimal for evaluating the serotonin receptor (5-HT1B/1D) binding affinity of this compound?

  • Methodological Answer : Use competitive radioligand binding assays:
  • Receptor Preparation : Isolate 5-HT1B/1D receptors from transfected HEK293 cells.
  • Assay Conditions : Incubate with 3H^3H-sumatriptan (1–10 nM) and test compound (0.1–100 μM) in Tris-HCl buffer (pH 7.4, 37°C).
  • Data Analysis : Calculate IC50 via nonlinear regression (GraphPad Prism) and convert to Ki using Cheng-Prusoff equation. Cross-validate with functional assays (e.g., cAMP inhibition in CHO cells) .

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